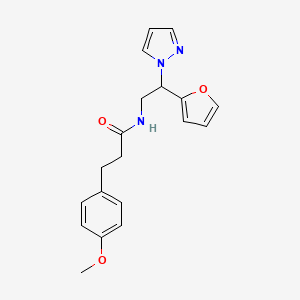

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Descripción

This compound features a propanamide backbone substituted with a 4-methoxyphenyl group at the third carbon and a 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl moiety at the amide nitrogen. The furan and pyrazole rings contribute to its heterocyclic diversity, while the 4-methoxyphenyl group enhances electron-donating properties.

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-24-16-8-5-15(6-9-16)7-10-19(23)20-14-17(18-4-2-13-25-18)22-12-3-11-21-22/h2-6,8-9,11-13,17H,7,10,14H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWCKAOYMCWISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Pyrazole Ring Formation: The pyrazole ring is often synthesized via condensation reactions involving hydrazines and 1,3-diketones.

Coupling Reactions: The furan and pyrazole rings are then coupled using appropriate linkers and reagents.

Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan and pyrazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the amide group or the aromatic rings, resulting in the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the amide group can produce the corresponding amine.

Aplicaciones Científicas De Investigación

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Chemical Biology: It serves as a probe to study biochemical pathways and molecular interactions.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mecanismo De Acción

The mechanism by which N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analog 1: N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 6, )

- Structure : Retains the 4-methoxyphenyl propanamide core but lacks the furan moiety and ethyl-linked pyrazole.

- Simpler pyrazole substitution may lower molecular complexity.

- Biological Activity : Tested in SH-SY5Y neuronal cells, showing neuroprotective effects against 6-OHDA-induced toxicity .

- Physicochemical Properties : Higher solubility compared to the target compound due to reduced hydrophobicity.

Structural Analog 2: N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide ()

- Structure : Shares the ethyl-linked furan-pyrazole group but replaces 4-methoxyphenyl with phenylthio.

- Molecular weight: 341.4 g/mol vs. ~395 g/mol (estimated for the target compound).

- Implications : The sulfur atom may influence redox activity or metal chelation, diverging from the electron-donating methoxy group’s effects .

Structural Analog 3: N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj, )

- Structure : Contains a chromen-4-one moiety and bromophenyl group.

- Key Differences: Chromenone adds conjugated π-systems, likely targeting adenosine A2B receptors. Bromine increases molecular weight (494 g/mol) and introduces halogen bonding.

Structural Analog 4: N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()

- Structure : Replaces pyrazole-furan with a tetrazole ring.

- Key Differences :

- Tetrazole acts as a carboxylic acid bioisostere, improving solubility and bioavailability.

- Ethoxy group vs. methoxy alters steric and electronic profiles.

- Implications : Tetrazole’s ionizability at physiological pH could enhance membrane permeability compared to the target compound’s neutral heterocycles .

Comparative Data Table

Research Findings and Implications

- Synthetic Strategies: The target compound likely requires multi-step synthesis, including pyrazole-furan ethylamine intermediate formation (analogous to methods in and ) followed by amidation with 3-(4-methoxyphenyl)propanoyl chloride .

- Structure-Activity Relationships (SAR): Electron-Donating Groups: The 4-methoxyphenyl moiety may enhance binding to receptors sensitive to electron-rich aromatics, as seen in neuroprotective analogs . Lipophilicity: Compared to phenylthio derivatives , the target compound’s methoxy group balances hydrophobicity and hydrogen-bonding capacity.

Actividad Biológica

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and a propanamide group, which are known to contribute to its biological properties. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, potentially influencing enzyme activity and metabolic pathways. Compounds with similar structures have been shown to exhibit anti-inflammatory and anticancer properties, likely through the inhibition of specific kinases or other enzymes involved in tumor progression and inflammation.

Biological Activity Overview

Research has indicated several key areas where this compound may exhibit significant biological effects:

-

Anticancer Activity :

- Compounds with pyrazole and furan moieties have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives related to this compound have shown IC50 values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and other cell lines .

- A study reported that similar pyrazole compounds induced apoptosis in cancer cells by activating caspase pathways, suggesting potential for use in cancer therapy .

- Anti-inflammatory Effects :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer (MCF7) | MCF7 | 0.01 | |

| Anticancer (A549) | A549 | 26 | |

| Anti-inflammatory | Various | Not specified | |

| Enzyme inhibition | CDK2 | 0.95 nM |

Case Studies

Case Study 1: Anticancer Potential

In a study focusing on the anticancer properties of pyrazole derivatives, this compound was evaluated for its cytotoxic effects against MCF7 cells. The results indicated a significant reduction in cell viability at low concentrations, supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another investigation highlighted the anti-inflammatory effects of similar compounds on macrophage models. The compounds were found to significantly decrease the production of inflammatory markers such as TNF-alpha and IL-6, indicating their potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.